N-(2-oxoindolin-5-yl)thiophene-3-carboxamide
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Overview
Description
“N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” is a compound that has been studied for its potential therapeutic properties . It is a type of thiophene-based compound, which are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Synthesis Analysis
Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been synthesized through various methods. For instance, one method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The interaction of the neutral ligand chlorothiophene in the S1 subsite has been noted .
Chemical Reactions Analysis
Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used in the synthesis of novel thiophene moieties with wider therapeutic activity .
Physical And Chemical Properties Analysis
Thiophene, a key component of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
X-ray Crystallography and Molecular Interactions
Research has utilized X-ray crystallography to analyze the structural properties of similar compounds, which helps in understanding their molecular interactions and stability. For instance, the study by Wawrzycka-Gorczyca and Siwek (2012) on the X-ray crystal structure of a monohydrate of a 2-thioxoimidazolidin-4-one derivative provides insights into the molecular and crystal structure, as well as intermolecular interactions through Hirshfeld surface analysis (Wawrzycka-Gorczyca & Siwek, 2012).
Semiconductor Applications
Certain derivatives have been explored for their potential in electronics, particularly as semiconductors. Yan, Sun, and Li (2013) reported on a novel stable donor-acceptor polymer semiconductor that shows stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013).
Antioxidant Properties
The relationship between electronic and antioxidant properties has been a subject of study, revealing that certain modifications can enhance antioxidant activities. Çavuş et al. (2020) investigated novel carbohydrazones derived from 5-substituted isatins, finding that these modifications can significantly affect antioxidant capabilities, as demonstrated through both theoretical calculations and empirical assays (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Fluorescence Sensing and Metal Ion Detection
The development of chemosensors for metal ion detection is another application area. Fahmi et al. (2019) synthesized a Schiff base derivative immobilized on mesoporous silica for sensing Fe3+ ions, highlighting its potential as a chemosensor due to the quenching of emission intensity in the presence of Fe3+ ions (Fahmi et al., 2019).
Antimicrobial Activity
There's also significant interest in the antimicrobial properties of these compounds. Babu, Pitchumani, and Ramesh (2012) reported on the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, showcasing the potential of such compounds in combating microbial resistance (Babu, Pitchumani, & Ramesh, 2012).
Anticancer Activity
The exploration of anticancer properties is crucial. Ai et al. (2017) synthesized 3-methylene-2-oxoindoline-5-carboxamide derivatives that showed potent inhibitory activity against human lung adenocarcinoma cell lines, offering a new avenue for the development of anticancer agents (Ai et al., 2017).
Future Directions
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-6-9-5-10(1-2-11(9)15-12)14-13(17)8-3-4-18-7-8/h1-5,7H,6H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJRMMRODNKUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide |
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